![molecular formula C16H14Br3N3O2 B3865552 2-[(4-methylphenyl)amino]-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide](/img/structure/B3865552.png)
2-[(4-methylphenyl)amino]-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide
描述
2-[(4-methylphenyl)amino]-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is commonly known as TBAH, and its unique chemical structure makes it an attractive candidate for various research studies.
科学研究应用
TBAH has gained significant attention in scientific research due to its potential applications in various fields. In medicine, TBAH has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. TBAH has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, TBAH has been studied for its potential use as a plant growth regulator and herbicide. In environmental science, TBAH has been studied for its potential use in water treatment and pollution control.
作用机制
The mechanism of action of TBAH is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. TBAH has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and pain. TBAH has also been shown to inhibit the activity of histone deacetylase (HDAC), which is a protein that plays a role in gene expression and cell growth.
Biochemical and Physiological Effects
TBAH has been shown to have various biochemical and physiological effects on the body. In animal studies, TBAH has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. TBAH has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
实验室实验的优点和局限性
The advantages of using TBAH in lab experiments include its unique chemical structure, which makes it an attractive candidate for various research studies. TBAH is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, the limitations of using TBAH in lab experiments include its potential toxicity and limited availability.
未来方向
There are several future directions for TBAH research. One area of interest is the development of TBAH-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is the use of TBAH in agriculture to improve crop yields and reduce the use of harmful pesticides. Additionally, TBAH may have potential applications in environmental science for water treatment and pollution control.
Conclusion
In conclusion, TBAH is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of TBAH involves the reaction of 2,4,6-tribromo-3-hydroxybenzaldehyde and 2-amino-4-methylphenol with acetyl hydrazine. TBAH has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties, as well as its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. TBAH has also been studied for its potential use as a plant growth regulator and herbicide, as well as its potential use in water treatment and pollution control. There are several future directions for TBAH research, including the development of TBAH-based drugs and its use in agriculture and environmental science.
属性
IUPAC Name |
2-(4-methylanilino)-N-[(Z)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br3N3O2/c1-9-2-4-10(5-3-9)20-8-14(23)22-21-7-11-12(17)6-13(18)16(24)15(11)19/h2-7,20,24H,8H2,1H3,(H,22,23)/b21-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFDVSJZNPXPPX-YXSASFKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C(=C(C=C2Br)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=C(C(=C(C=C2Br)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylanilino)-N-[(Z)-(2,4,6-tribromo-3-hydroxy-phenyl)methyleneamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-tert-butyl-N'-[1-(2,4-dimethylphenyl)ethylidene]benzohydrazide](/img/structure/B3865479.png)
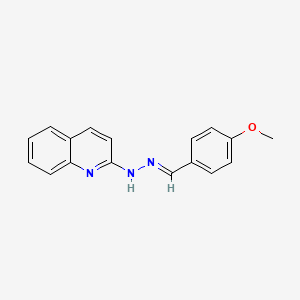
![2-(1H-benzimidazol-2-yl)-3-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B3865487.png)
![4,4'-[1,4-dioxane-2,3-diylbis(oxy)]bis[N'-(4-methoxybenzylidene)benzohydrazide]](/img/structure/B3865514.png)
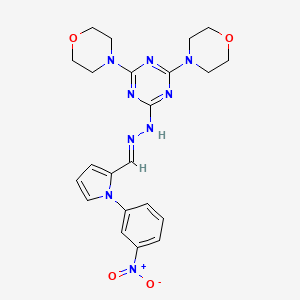
![N-[3-(1H-imidazol-1-yl)propyl]-1-phenylmethanesulfonamide](/img/structure/B3865527.png)
![2-chlorobenzaldehyde O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3865534.png)
![2-{[4-(2-methylphenoxy)butyl]amino}ethanol](/img/structure/B3865539.png)
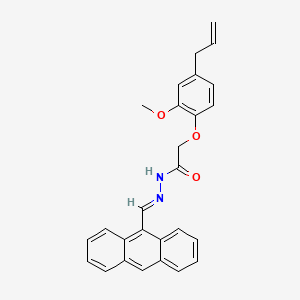
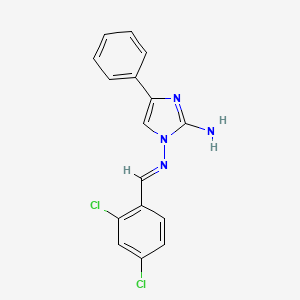
![N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3865566.png)
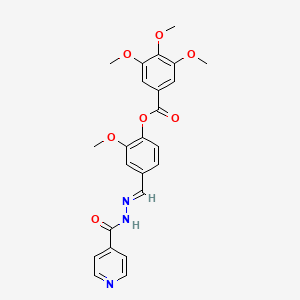
![4-ethyl-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3865575.png)